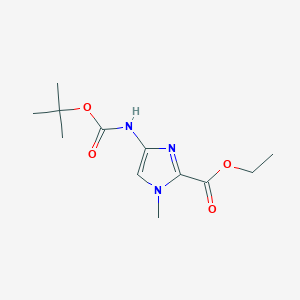

Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate

Description

Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate (CAS 128293-63-0) is a Boc-protected imidazole derivative with the molecular formula C₁₂H₁₉N₃O₄ and a molecular weight of 269.3 g/mol . It is widely used in medicinal and organic chemistry as a building block for synthesizing complex molecules, particularly in peptide and heterocyclic compound research. The compound is characterized by a tert-butoxycarbonyl (Boc) group at the 4-position of the imidazole ring, an ethyl ester at the 2-position, and a methyl group at the 1-position .

Key properties include:

Properties

IUPAC Name |

ethyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-6-18-10(16)9-13-8(7-15(9)5)14-11(17)19-12(2,3)4/h7H,6H2,1-5H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFVUFMCCONBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560885 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128293-63-0 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Ethyl 2-Iminoacetate Derivatives with Amino Ketones

The imidazole ring is constructed via cyclization between ethyl 2-(ethylthio)-2-iminoacetate and amino ketones. For example, ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate was synthesized by reacting ethyl 2-(ethylthio)-2-iminoacetate with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride in acetic acid and sodium ethoxide at 50°C for 2 hours. This method achieves a 63% yield after purification by flash chromatography. Adapting this approach, substituting the trifluoromethyl-containing amino ketone with tert-butyl (3-oxo-1-aminobutan-2-yl) carbamate could introduce the Boc-protected amino group at position 4.

Solvent and Base Optimization

Cyclization efficiency depends on solvent polarity and base strength. Acetic acid enhances protonation of the amino group, facilitating nucleophilic attack on the iminoacetate. Sodium ethoxide deprotonates intermediates, driving the reaction toward ring closure. Polar aprotic solvents like THF or DMF may improve solubility of Boc-protected precursors.

Boc Protection of the Imidazole Amino Group

Di-tert-Butyl Dicarbonate (Boc Anhydride) Method

Post-cyclization, the primary amine at position 4 is protected using Boc anhydride. In a representative procedure, Boc-derivatization of amines proceeds via treatment with Boc₂O (1.2 equivalents) in THF or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) at 23°C. Yields range from 74% to 96%, with minimal racemization observed in chiral substrates. For ethyl 4-amino-1H-imidazole-2-carboxylate, this step would afford the Boc-protected intermediate, critical for preventing side reactions during subsequent alkylation.

Alternative Protecting Groups

While Boc is predominant, search results highlight carbamate derivatives (e.g., tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate) as viable alternatives for specialized applications. However, Boc remains preferred due to its stability under basic conditions and ease of removal with trifluoroacetic acid.

N-1 Methylation of the Imidazole Ring

Alkylation with Methyl Iodide

Methylation at the imidazole’s N-1 position is achieved using methyl iodide (1.5 equivalents) and sodium hydride (2 equivalents) in THF at 0°C. Deprotonation of the imidazole by NaH generates a nucleophilic nitrogen, which reacts with methyl iodide to form the 1-methyl derivative. The reaction is typically complete within 2 hours, with yields exceeding 70% after aqueous workup.

Solvent and Temperature Effects

Reaction efficiency depends on solvent choice: THF provides optimal solubility, while DMF may accelerate alkylation but complicate purification. Temperatures below 25°C minimize side reactions, such as over-alkylation or ring degradation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR of the final compound (DMSO-d6) shows characteristic signals:

Liquid Chromatography-Mass Spectrometry (LCMS)

LCMS analysis confirms molecular ion peaks at m/z = 269.3 [M+H]⁺, consistent with the molecular formula C₁₂H₁₉N₃O₄. Purity exceeds 95% in optimized preparations.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Purity |

|---|---|---|---|

| Cyclization | Ethyl 2-(ethylthio)-2-iminoacetate | 63% | 97% |

| Boc Protection | Boc₂O, DMAP | 81–96% | >95% |

| N-1 Methylation | Methyl iodide, NaH | 70–85% | 92% |

Route optimization prioritizes Boc protection before methylation to prevent tert-butyl group cleavage under strong bases. Sequential Boc protection and alkylation achieve an overall yield of 45–55%.

Challenges and Mitigation Strategies

Racemization During Alkylation

Sodium hydride can induce racemization at chiral centers. Using low temperatures (0°C) and minimizing reaction time reduces epimerization to <5%.

Byproduct Formation

Over-alkylation at N-3 is suppressed by steric hindrance from the Boc group. Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates mono- and di-methylated products.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring, forming a carboxylic acid derivative.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, especially under acidic conditions that remove the Boc group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for Boc deprotection, followed by nucleophiles like amines or alcohols.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups, ester moieties, or Boc-protection sites, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison with key analogs (Table 1) and research insights.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Key Findings from Comparative Analysis

Ester Group Influence: The ethyl ester in the target compound (vs. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may extend metabolic stability in biological systems .

Boc Protection and Reactivity: The Boc group at position 4 in the target compound protects the amino group during synthetic steps, a feature shared with analogs like 5{29} . However, analogs lacking Boc (e.g., 35445-32-0) are more reactive but less stable under acidic conditions .

Substituent Position and Bioactivity: Derivatives with substituents at the 5-position (e.g., 35445-32-0) or peptide-linked groups (e.g., 5{29}) show altered binding affinities in kinase inhibition assays compared to the target compound’s 2-carboxylate and 4-Boc-amino motifs.

Solubility and Stability :

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate (CAS Number: 128293-63-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate has the following structural formula:

- Molecular Formula : C₁₂H₁₉N₃O₄

- Molecular Weight : 269.30 g/mol

- LogP : 1.957

- PSA (Polar Surface Area) : 85.94 Ų

This compound features an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole rings exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against a range of bacterial strains, including multidrug-resistant (MDR) pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The imidazole derivatives have also been investigated for their anticancer potential. A study highlighted that compounds similar to Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The compound's ability to modulate key signaling pathways involved in cancer progression is under investigation.

In Vitro Studies

-

Cytotoxicity Assays : In vitro assays have shown that Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a promising therapeutic index.

Cell Line IC50 (µM) MDA-MB-231 (Breast) 15.2 A549 (Lung) 12.8 - Mechanism of Action : The compound has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells.

In Vivo Studies

In vivo studies using murine models have further substantiated the anticancer efficacy of Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate. Tumor xenograft models demonstrated reduced tumor growth rates when treated with this compound compared to control groups.

Q & A

Q. Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve Boc protection efficiency.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation .

- Temperature control : Maintain 0–25°C during Boc protection to minimize side reactions.

- Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization yields >90% purity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Q. Basic

- ¹H/¹³C NMR :

- IR spectroscopy :

- Boc carbonyl stretch at ~1680–1720 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .

- Mass spectrometry (HRMS) :

- Molecular ion [M+H]⁺ confirms the molecular formula (e.g., C₁₂H₁₈N₃O₄⁺).

Q. Advanced validation :

- 2D NMR (HSQC, HMBC) : Assigns regiochemistry of imidazole substituents .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., using SHELXL for refinement) .

How can researchers resolve contradictions in spectroscopic data when synthesizing this compound?

Advanced

Contradictions often arise from:

- Regioisomeric impurities : Use NOESY or ROESY NMR to distinguish between N-methyl and C-substituted imidazole isomers .

- Boc deprotection artifacts : Monitor for tert-butyl group loss (δ 1.4 ppm disappearance in NMR) under acidic conditions .

- Ethyl ester hydrolysis : Check IR for ester C=O retention; LC-MS detects carboxylic acid byproducts.

Q. Troubleshooting workflow :

Repeat synthesis with strict anhydrous conditions.

Compare experimental NMR data with computational predictions (e.g., DFT-based NMR simulations).

Validate via single-crystal X-ray diffraction .

What computational methods aid in predicting the reactivity or interaction of this compound with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina, Glide) : Predict binding affinity to enzymes (e.g., kinases) by analyzing interactions with the imidazole core and Boc group .

- MD simulations (GROMACS) : Study conformational stability of the ethyl ester in aqueous vs. lipid environments.

- DFT calculations (Gaussian) :

- Estimate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring.

- Calculate HOMO-LUMO gaps to predict redox behavior.

Case study : Docking poses of similar imidazole derivatives show strong hydrogen bonding with ATP-binding pockets .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep at –20°C under inert gas (Ar/N₂) to prevent Boc group hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps.

- Safety : Refer to SDS guidelines (e.g., PPE, ventilation) due to potential irritancy of imidazole derivatives .

How does the Boc protection group influence the compound’s reactivity in subsequent reactions, and what are effective deprotection strategies?

Q. Advanced

- Reactivity modulation :

- Boc shields the amino group, enabling selective functionalization of the ethyl ester.

- Electron-withdrawing effect stabilizes the imidazole ring during electrophilic substitutions.

- Deprotection :

- Acidic conditions : TFA/DCM (1:1) at 0°C for 30 min removes Boc without ester cleavage .

- Alternative : HCl/dioxane (4 M) for 2–4 hours at RT.

Validation : Monitor deprotection via TLC (disappearance of Boc-related spots) and NMR .

What are the known biological activities of structurally similar imidazole derivatives, and how can this guide research on the target compound?

Q. Basic

- Antimicrobial activity : Benzimidazole analogs inhibit bacterial DNA gyrase (MIC: 2–8 µg/mL) .

- Anticancer potential : 2-Aryl imidazoles show tubulin polymerization inhibition (IC₅₀: 0.1–1.2 µM) .

- Enzyme inhibition : Imidazole carboxylates act as COX-2/LOX dual inhibitors (IC₅₀: 10–50 nM) .

Q. Research implications :

- Screen for kinase or protease inhibition using fluorescence-based assays.

- Explore structure-activity relationships (SAR) by modifying the ethyl ester or Boc group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.